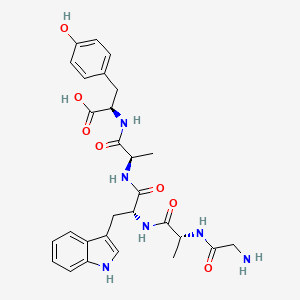
Glycyl-D-alanyl-D-tryptophyl-D-alanyl-D-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-D-alanyl-D-tryptophyl-D-alanyl-D-tyrosine is a synthetic peptide composed of five amino acids: glycine, D-alanine, D-tryptophan, D-alanine, and D-tyrosine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-alanyl-D-tryptophyl-D-alanyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (Triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. Purification is achieved through techniques like HPLC (High-Performance Liquid Chromatography).
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-D-alanyl-D-tryptophyl-D-alanyl-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (Dithiothreitol).
Substitution: Amino acid residues can be substituted with other amino acids using site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: DTT or β-mercaptoethanol.
Substitution: Site-directed mutagenesis kits and specific enzymes.
Major Products
Oxidation: Dityrosine.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Glycyl-D-alanyl-D-tryptophyl-D-alanyl-D-tyrosine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of biomaterials and as a stabilizing agent in formulations.
Mecanismo De Acción
The mechanism of action of Glycyl-D-alanyl-D-tryptophyl-D-alanyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonds, hydrophobic interactions, and van der Waals forces, leading to conformational changes and subsequent biological effects. The pathways involved may include signal transduction cascades and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Glycyl-L-alanyl-L-tryptophyl-L-alanyl-L-tyrosine
- Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine
- Alanyl-L-tyrosine
Uniqueness
Glycyl-D-alanyl-D-tryptophyl-D-alanyl-D-tyrosine is unique due to its specific sequence and the presence of D-amino acids, which can confer resistance to enzymatic degradation and alter its biological activity compared to peptides composed of L-amino acids.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
644997-31-9 |
|---|---|
Fórmula molecular |
C28H34N6O7 |
Peso molecular |
566.6 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C28H34N6O7/c1-15(31-24(36)13-29)25(37)33-22(12-18-14-30-21-6-4-3-5-20(18)21)27(39)32-16(2)26(38)34-23(28(40)41)11-17-7-9-19(35)10-8-17/h3-10,14-16,22-23,30,35H,11-13,29H2,1-2H3,(H,31,36)(H,32,39)(H,33,37)(H,34,38)(H,40,41)/t15-,16-,22-,23-/m1/s1 |
Clave InChI |
AJNAIBGLIORVGR-ZBWOKKAISA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](C)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)CN |
SMILES canónico |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate](/img/structure/B12599358.png)
![2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate](/img/structure/B12599362.png)
![Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12599371.png)
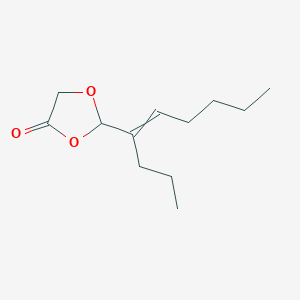
![3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12599387.png)
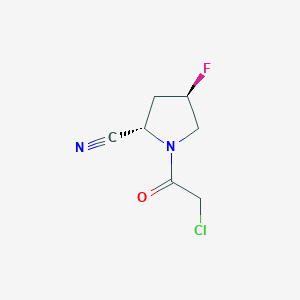
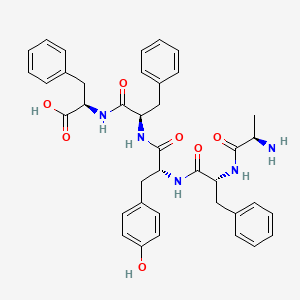

![3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12599404.png)

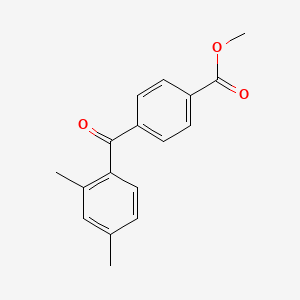
![2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate](/img/structure/B12599418.png)
![N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B12599426.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone](/img/structure/B12599427.png)
